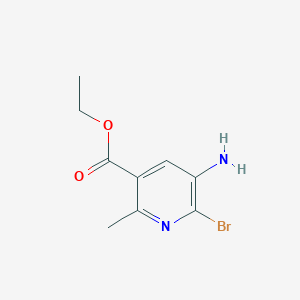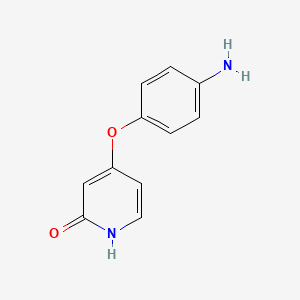
Isoquinolin-4-amin-Hydrochlorid
Übersicht
Beschreibung
Isoquinolin-4-amine hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
The exact mass of the compound Isoquinolin-4-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Isoquinolin-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinolin-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelsynthese
Isoquinolin-4-amin-Hydrochlorid dient als Schlüsselzwischenprodukt bei der Synthese verschiedener pharmazeutischer Arzneimittel. Seine Struktur ist integraler Bestandteil der Bildung von Verbindungen mit einer breiten Palette therapeutischer Eigenschaften, darunter antimalarielle, antitumorale und antimikrobielle Aktivitäten . Die Aminogruppe der Verbindung ist reaktiv und kann modifiziert werden, um verschiedene Pharmakophore zu erzeugen, die für die Arzneimittelentwicklung unerlässlich sind.
Organische Synthese
In der organischen Chemie wird this compound zum Aufbau komplexer molekularer Architekturen verwendet. Es ist besonders wertvoll bei der Synthese von Isochinolinderivaten, die in natürlichen Alkaloiden prominent sind und bedeutende biologische Aktivitäten aufweisen . Die Vielseitigkeit der Verbindung in Reaktionen wie Acylierung und Alkylierung macht sie zu einem nützlichen Baustein für die organische Synthese.
Medizinische Chemie
This compound spielt eine entscheidende Rolle in der medizinischen Chemie, wo es zur Entwicklung neuer Verbindungen mit potenziellen biologischen und pharmazeutischen Aktivitäten verwendet wird. Seine Einarbeitung in Chinolinmotive hat sich gezeigt, das medizinische Potenzial dieser Verbindungen zu verbessern und so den Weg für die Entwicklung neuer Medikamente zu ebnen .
Chemische Reaktionen
Die Verbindung ist an verschiedenen chemischen Reaktionen beteiligt, darunter die elektrophile aromatische Substitution, die in der Chemie von grundlegender Bedeutung ist. Das Vorhandensein der Aminogruppe aktiviert das Isochinolinringsystem für solche Reaktionen und ermöglicht die Synthese einer Vielzahl von Isochinolinderivaten .
Biologische Studien
This compound wird in biologischen Studien verwendet, um das therapeutische Potenzial von Chinolinderivaten zu untersuchen. Es wurde auf seine Antikrebsaktivität untersucht, wobei bestimmte Derivate eine vielversprechende Aktivität gegen Krebszelllinien zeigten . Molekulare Docking-Studien verwenden diese Verbindung auch, um die Wechselwirkung mit biologischen Zielmolekülen zu verstehen.
Analytische Chemie
In der analytischen Chemie kann this compound als Standard oder Reagenz in verschiedenen analytischen Methoden verwendet werden. Seine klaren und eindeutigen spektroskopischen Eigenschaften ermöglichen seine Verwendung in der qualitativen und quantitativen Analyse komplexer Mischungen .
Wirkmechanismus
Target of Action
Isoquinoline alkaloids, a large group of natural products in which isoquinolin-4-amine hydrochloride belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that isoquinoline derivatives can interact with biological targets in a variety of ways, influencing cellular processes and pathways .
Biochemical Pathways
Isoquinoline alkaloids, in general, are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Isoquinoline alkaloids are known to exert diverse biological activities, which suggests that isoquinolin-4-amine hydrochloride may have a range of potential effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
Isoquinolin-4-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an inhibitor for certain enzymes, thereby affecting their activity. For instance, it has been observed to inhibit the activity of specific kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between isoquinolin-4-amine hydrochloride and these enzymes is typically characterized by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzyme activity .
Cellular Effects
Isoquinolin-4-amine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, metabolism, and survival . By inhibiting specific kinases within this pathway, isoquinolin-4-amine hydrochloride can alter gene expression and metabolic processes, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of isoquinolin-4-amine hydrochloride involves its interaction with biomolecules at the molecular level. It exerts its effects primarily through enzyme inhibition. By binding to the active sites of target enzymes, isoquinolin-4-amine hydrochloride prevents the enzymes from catalyzing their respective reactions. This inhibition can lead to downstream effects on various cellular processes, including changes in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isoquinolin-4-amine hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that isoquinolin-4-amine hydrochloride is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes, resulting in prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of isoquinolin-4-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of isoquinolin-4-amine hydrochloride have been associated with toxic effects, including cellular damage and adverse physiological responses . It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
Isoquinolin-4-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For example, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of nucleotides, which are critical for cellular energy metabolism . By modulating these metabolic pathways, isoquinolin-4-amine hydrochloride can influence the overall metabolic flux and levels of key metabolites within cells.
Transport and Distribution
The transport and distribution of isoquinolin-4-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of isoquinolin-4-amine hydrochloride can affect its activity and function, as it needs to reach its target sites to exert its biochemical effects.
Subcellular Localization
Isoquinolin-4-amine hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or other organelles where it can interact with target enzymes and proteins, thereby modulating their activity and affecting cellular processes.
Eigenschaften
IUPAC Name |
isoquinolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-6H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZAXOHFFATABT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856364 | |
| Record name | Isoquinolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-91-7 | |
| Record name | Isoquinolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isoquinolin-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-tert-Butyl 2-ethyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate](/img/structure/B1512661.png)







![3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1512676.png)
![(5-Formylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1512677.png)


![Methyl 2-(6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate](/img/structure/B1512683.png)
